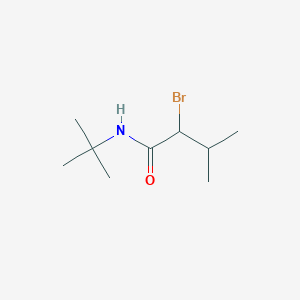

2-bromo-N-tert-butyl-3-methylbutanamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-tert-butyl-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BrNO/c1-6(2)7(10)8(12)11-9(3,4)5/h6-7H,1-5H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJGBGHVAPNGBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801239616 | |

| Record name | 2-Bromo-N-(1,1-dimethylethyl)-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801239616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95904-26-0 | |

| Record name | 2-Bromo-N-(1,1-dimethylethyl)-3-methylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95904-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-(1,1-dimethylethyl)-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801239616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Bromo N Tert Butyl 3 Methylbutanamide

Nucleophilic Substitution Reactions at the Alpha-Bromine Center

The carbon atom alpha to the carbonyl group is electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This makes it a prime target for nucleophilic attack.

Nucleophilic substitution at the chiral α-carbon of 2-bromo-N-tert-butyl-3-methylbutanamide is expected to proceed primarily through an SN2 mechanism. A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center. nih.govmasterorganicchemistry.com This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group (the bromide ion), in a process known as backside attack. masterorganicchemistry.comlibretexts.org As the nucleophile-carbon bond forms, the carbon-bromine bond breaks simultaneously, passing through a trigonal bipyramidal transition state. This concerted mechanism leads to a product with the opposite stereochemical configuration compared to the starting material. nih.gov

The steric hindrance around the electrophilic carbon is a critical factor governing the rate of SN2 reactions. libretexts.org In this compound, the presence of a bulky N-tert-butyl group and an isopropyl group adjacent to the reaction center significantly encumbers the backside attack. While a secondary carbon, this steric crowding makes SN2 reactions more challenging compared to less substituted α-haloamides. libretexts.org

Enzymatic reactions can also achieve this transformation with high stereoselectivity. Studies on haloalkane dehalogenases have shown that these enzymes can catalyze the kinetic resolution of racemic α-bromoamides. In these enzymatic hydrolyses, the (R)-enantiomer is typically converted preferentially to the corresponding α-hydroxyamide, leaving the (S)-enantiomer unreacted. researchgate.net This high degree of enantioselectivity stems from the specific binding of the substrate enantiomers in the enzyme's active site, where the optimal angle for nucleophilic attack by an aspartate residue is more frequently achieved for the (R)-substrate. researchgate.net

The nitrogen atom of the amide group, although generally a weak nucleophile due to resonance delocalization of its lone pair, can participate in intramolecular reactions. Under basic conditions, deprotonation of the amide N-H can occur, generating a more nucleophilic amidate anion. This anion can then attack the adjacent electrophilic α-carbon, displacing the bromide ion to form a highly strained three-membered ring known as an aziridinone (B14675917) (or α-lactam). nih.gov

This intramolecular cyclization is a type of intramolecular SN2 reaction. The formation of the aziridinone intermediate is often transient, and the strained ring is susceptible to subsequent nucleophilic ring-opening. nih.gov Depending on the nature of the nucleophile and reaction conditions, the ring can be opened at either the C2 or C3 position, leading to different products. nih.gov For instance, the reaction of α-bromoamides with silver fluoride (B91410) (AgF) has been proposed to proceed through a double-inversion pathway involving an aziridinone intermediate to yield a fluorinated amide with retention of configuration.

In related systems, such as N-benzyl bromoamides, intramolecular cyclization facilitated by a strong base like potassium tert-butoxide can lead to the formation of bicyclic compounds like 3-azabicyclo[3.1.0]hexan-2-ones. nih.gov This demonstrates the capacity of the amide nitrogen to act as an internal nucleophile to construct complex ring systems. nih.govmasterorganicchemistry.com

The carbon-bromine bond in this compound can be activated by transition metal catalysts, such as those based on palladium and nickel, to form new carbon-carbon bonds. These cross-coupling reactions are powerful tools in organic synthesis.

Palladium-Catalyzed Reactions: Palladium-catalyzed Suzuki-Miyaura coupling reactions can be used to form a bond between the α-carbon of the amide and an aryl group from an organoboron reagent. nih.gov These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. The bulky, electron-rich phosphine ligands are crucial for the efficiency of the catalytic cycle. For example, the α-arylation of related α-chloroacetamides with aryltrifluoroborate salts has been successfully achieved using a palladium-XPhos catalyst system. nih.gov This approach avoids the use of strong bases and low temperatures often required for generating ester enolates. nih.govnih.gov

Nickel-Catalyzed Reactions: Nickel catalysts are often a more cost-effective alternative to palladium and have shown excellent activity in coupling reactions involving alkyl halides. Nickel-catalyzed Negishi cross-couplings, which utilize organozinc reagents, are effective for the asymmetric α-alkylation or α-arylation of secondary α-bromo amides. nih.govmit.edu The use of chiral ligands, such as Pybox (pyridine-bis(oxazoline)), can induce high enantioselectivity in the product. nih.gov These reactions tolerate a wide range of functional groups. nih.govnih.gov Reductive cross-coupling reactions, which couple an aryl halide directly with an alkyl halide using a nickel catalyst and a reducing agent like manganese or zinc powder, also represent a viable method for functionalizing the α-position. acs.org

Table 1: Examples of Catalytic Systems for Cross-Coupling of α-Haloamides

| Reaction Type | Catalyst/Ligand | Coupling Partner | Reference |

|---|---|---|---|

| Palladium-Catalyzed Suzuki-Miyaura | XPhos-Pd-G2 | Aryltrifluoroborate Salts | nih.gov |

| Nickel-Catalyzed Negishi (Asymmetric) | Ni/Pybox | Organozinc Reagents | nih.gov |

| Nickel-Catalyzed Reductive Coupling | NiBr2(diglyme)/Ligand | Aryl Halides (with Zn reductant) | acs.org |

Elimination Reactions Leading to Unsaturated Amides

When treated with a base, this compound can undergo an elimination reaction (dehydrobromination) to form an α,β-unsaturated amide. This reaction involves the removal of the bromine atom from the α-carbon and a proton from the β-carbon.

The structure of this compound allows for the formation of two potential constitutional isomers of the unsaturated amide product, depending on which β-proton is removed. The regiochemical outcome of this elimination is governed by a competition between Zaitsev's rule and Hofmann's rule. libretexts.orgyoutube.com

Zaitsev's Rule predicts the formation of the more substituted (and generally more thermodynamically stable) alkene as the major product. libretexts.org In this case, removal of the methine proton at the 3-position would lead to N-tert-butyl-3-methylbut-2-enamide.

Hofmann's Rule predicts the formation of the less substituted alkene as the major product. masterorganicchemistry.comucla.edu This outcome is favored when using a sterically bulky base or when the leaving group is large. masterorganicchemistry.com

Given the significant steric hindrance in this compound, both from the substrate itself (isopropyl and N-tert-butyl groups) and potentially from a bulky base (e.g., potassium tert-butoxide), the Hofmann elimination pathway is likely to be favored. chemistrysteps.com The bulky base would have more difficulty accessing the sterically hindered internal β-proton (at C-3) and would preferentially abstract one of the more accessible methyl protons. However, if a small, strong base like sodium ethoxide were used, the proportion of the Zaitsev product could increase.

Table 2: Predicted Regioselectivity of Elimination

| Base | Predicted Major Product | Governing Rule | Reference |

|---|---|---|---|

| Potassium tert-butoxide (t-BuOK) | N-tert-butyl-3-methylbut-1-enamide (Hofmann) | Hofmann | masterorganicchemistry.comucla.edu |

| Sodium Ethoxide (NaOEt) | N-tert-butyl-3-methylbut-2-enamide (Zaitsev) | Zaitsev | libretexts.org |

Transformations Involving Amide Moiety

The amide functional group itself can undergo several important transformations, such as hydrolysis and reduction.

Hydrolysis: Amides are relatively stable to hydrolysis, but under forceful acidic or basic conditions, they can be cleaved to yield a carboxylic acid and an amine. organic-chemistry.org The hydrolysis of tertiary amides, such as this compound, is particularly challenging due to steric hindrance around the carbonyl carbon. arkat-usa.org Vigorous heating with strong aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH) is typically required. arkat-usa.org Milder, non-aqueous methods, such as using potassium hydroxide (B78521) in tert-butyl alcohol, have also been developed for the hydrolysis of amides. acs.orgacs.org

Reduction: The amide group can be completely reduced to an amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). ucalgary.camasterorganicchemistry.com Unlike the reduction of other carbonyl compounds which yield alcohols, the reduction of an amide replaces the carbonyl oxygen with two hydrogen atoms. chemistrysteps.comlibretexts.org The reaction proceeds through the formation of a highly reactive iminium ion intermediate. ucalgary.cayoutube.com Applying this to this compound, treatment with LiAlH₄ followed by an aqueous workup would be expected to yield the amine, 1-bromo-N-tert-butyl-3-methylbutan-1-amine. It is important to note that the less reactive sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce amides. youtube.com

N-Alkylation and Acylation Reactions

The nitrogen atom of a secondary amide typically possesses a lone pair of electrons, rendering it potentially nucleophilic. However, in the case of this compound, the direct N-alkylation or N-acylation is significantly impeded. The substantial steric hindrance imposed by the adjacent bulky tert-butyl group effectively shields the nitrogen atom from electrophilic attack.

While methods exist for the N-alkylation of less hindered amides, and specific bromo-directed alkylations have been observed in heterocyclic systems like 1,2,3-triazoles organic-chemistry.org, the direct functionalization of the amide nitrogen in this particular compound is challenging under standard conditions. Similarly, N-acylation, which can be promoted by reagents like titanium(IV) chloride for some sulfonamides researchgate.net, would be difficult due to the steric congestion around the amide functionality. Attempted methylations on similarly complex molecules have been shown to sometimes lead to unexpected cleavage reactions rather than simple alkylation nih.gov.

Hydrolysis and Transamidation Studies

Hydrolysis: The structure of this compound presents two primary sites for hydrolysis: the amide linkage and the carbon-bromine bond.

Amide Hydrolysis: The hydrolysis of the amide bond to yield a carboxylic acid and an amine typically requires harsh reaction conditions, such as concentrated acid or base and elevated temperatures. The steric bulk surrounding the carbonyl group would likely necessitate such forcing conditions.

C-Br Bond Hydrolysis: The hydrolysis of the alpha-bromine is mechanistically more complex. As a secondary alkyl halide, it can proceed via an S(_N)1 or S(_N)2 mechanism. However, the significant steric hindrance from the adjacent isopropyl group and the N-tert-butylamide group makes an S(_N)2 pathway highly unfavorable. Therefore, hydrolysis is more likely to occur through an S(_N)1 mechanism. This process involves the departure of the bromide ion to form a secondary carbocation intermediate doubtnut.comdoubtnut.com. This carbocation could then be attacked by water. It is also plausible that the secondary carbocation could undergo a 1,2-hydride shift to form a more stable tertiary carbocation before being trapped by the water nucleophile, a common rearrangement pathway for similar structures like 2-bromo-3-methylbutane (B93499) doubtnut.comdoubtnut.com. The hydrolysis of the analogous tertiary structure, 2-bromo-2-methylpropane, is a classic example of an S(_N)1 reaction youtube.comchegg.comrsc.org.

Transamidation: Transamidation offers a milder alternative to direct hydrolysis for modifying the amide group. A notable method involves the use of tert-butyl nitrite (B80452) to facilitate the transamidation of secondary amides with various primary and secondary amines. rsc.orgresearchgate.net This reaction proceeds at room temperature without the need for a metal catalyst by forming an N-nitrosamide intermediate, which is then readily attacked by an incoming amine to yield the transamidated product in good to excellent yields. rsc.orgresearchgate.net This methodology is effective even with sterically demanding substrates and represents a viable pathway for the transformation of this compound.

| Reactant Amine | Expected Product | Reaction Conditions |

| Benzylamine | 2-bromo-N-benzyl-3-methylbutanamide | tert-butyl nitrite, DCM, rt |

| Morpholine | 4-(2-bromo-3-methylbutanoyl)morpholine | tert-butyl nitrite, DCM, rt |

| Aniline | 2-bromo-3-methyl-N-phenylbutanamide | tert-butyl nitrite, DCM, rt |

Radical-Mediated Transformations of the Alpha-Bromine

The carbon-bromine bond is relatively weak and susceptible to homolytic cleavage, making the alpha-bromine an excellent handle for radical-mediated transformations. libretexts.org The generation of a carbon-centered radical at the alpha-position opens up a variety of synthetic possibilities that are not accessible through polar reaction pathways.

A common method for generating such radicals is the reaction with tributyltin hydride (Bu(_3)SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) libretexts.org. The tributyltin radical abstracts the bromine atom to form a secondary alkyl radical. This radical can then participate in several subsequent reactions:

Dehalogenation: The radical can abstract a hydrogen atom from the Bu(_3)SnH, resulting in the net reduction of the C-Br bond to a C-H bond, yielding N-tert-butyl-3-methylbutanamide. libretexts.org

Carbon-Carbon Bond Formation: The radical can add to unsaturated systems like alkenes or alkynes, forming a new C-C bond and another radical species, which can be further propagated or terminated. libretexts.org

| Radical Reagent System | Transformation | Expected Product |

| Bu(_3)SnH, AIBN | Dehalogenation (Reduction) | N-tert-butyl-3-methylbutanamide |

| Bu(_3)SnH, AIBN, Acrylonitrile | C-C Bond Formation | N-tert-butyl-3-methyl-4-cyano-hexanamide |

| (TMS)(_3)SiH, AIBN | Dehalogenation (Reduction) | N-tert-butyl-3-methylbutanamide |

Single Electron Transfer Processes

Single Electron Transfer (SET) is a key mechanism for initiating radical reactions. In the context of this compound, SET can induce the formation of the crucial alpha-carbon radical. Photoredox catalysis, for example, utilizes a photocatalyst that, upon light absorption, can transfer an electron to the alkyl bromide. This results in the formation of a radical anion, which then fragments by ejecting a bromide ion to give the desired carbon-centered radical. nih.gov This method avoids the use of stoichiometric tin reagents and represents a more modern and environmentally benign approach to radical generation. nih.gov

Computational Mechanistic Investigations

While specific computational studies on this compound were not found in the search, established computational chemistry principles can be applied to predict its reactivity and rationalize experimental observations.

Transition State Analysis and Reaction Energy Profiles

Computational modeling is a powerful tool for analyzing the transition states of proposed reaction mechanisms.

For S(_N)2 Reactions: A transition state analysis for a hypothetical S(_N)2 reaction at the alpha-carbon would involve a pentacoordinate carbon atom. Quantum chemical calculations on similar sterically hindered systems have shown that the activation barrier is not solely due to classic steric repulsion. nih.gov Instead, the energy increase in the transition state is significantly influenced by a weakening of electrostatic attraction and a loss of favorable orbital interactions between the incoming nucleophile and the substrate. nih.gov

For S(_N)1 Reactions: The energy profile would show a high-energy transition state leading to the formation of the secondary carbocation intermediate. The subsequent rearrangement to a more stable tertiary carbocation via a hydride shift would proceed through its own transition state, which would be computationally modeled to understand the kinetics of the rearrangement. nih.gov

Role of Steric and Electronic Effects in Directing Reactivity

The reactivity of this compound is fundamentally governed by a balance of steric and electronic effects.

Steric Effects: The molecule is characterized by significant steric bulk. The tert-butyl group on the nitrogen atom and the isopropyl group on the carbon adjacent to the bromine create substantial steric shielding. This hindrance makes nucleophilic attack at the amide nitrogen (for N-alkylation/acylation) and at the alpha-carbon (via an S(_N)2 mechanism) highly unfavorable. This steric congestion favors reaction pathways that are less sensitive to bulk, such as radical-mediated transformations or S(_N)1-type reactions that proceed through a planar carbocation intermediate.

Electronic Effects:

The bromine atom is highly electronegative, making the alpha-carbon electrophilic and susceptible to nucleophilic attack, although this is sterically hindered.

The tert-butyl group is known to be electron-donating through hyperconjugation. This effect can raise the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the system. nih.gov This electron donation could slightly stabilize a potential carbocation intermediate at the alpha-position, favoring an S(_N)1 pathway.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the most powerful tool for determining the solution-state structure of 2-bromo-N-tert-butyl-3-methylbutanamide. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals.

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental information regarding the molecular structure. The ¹H NMR spectrum gives details on the chemical environment, number, and connectivity of protons, while the ¹³C NMR spectrum reveals the number of unique carbon environments.

For this compound, the expected ¹H NMR signals would correspond to the protons of the tert-butyl group, the two methyl groups of the isopropyl moiety, the methine proton of the isopropyl group, and the alpha-methine proton adjacent to the bromine atom. Due to the steric hindrance around the amide bond, rotational isomers may exist, potentially leading to more complex spectra than anticipated for a simple structure.

The ¹³C NMR spectrum provides complementary data. Due to the molecule's asymmetry, a distinct signal is expected for each carbon atom, including the amide carbonyl, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the two methine carbons, and the two diastereotopic methyl carbons of the isopropyl group.

Predicted ¹H NMR Data for this compound Data is predicted based on analogous structures and standard chemical shift values.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| tert-Butyl (CH₃)₃ | 1.4 - 1.6 | Singlet (s) | 9H |

| Isopropyl CH(CH₃)₂ | 0.9 - 1.2 | Doublet (d) | 6H |

| Isopropyl CH (CH₃)₂ | 2.0 - 2.4 | Multiplet (m) | 1H |

| CH-Br | 4.2 - 4.5 | Doublet (d) | 1H |

Predicted ¹³C NMR Data for this compound Data is predicted based on analogous structures and standard chemical shift values.

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Isopropyl CH(CH₃)₂ | 18 - 22 |

| tert-Butyl C(CH₃)₃ | 28 - 30 |

| Isopropyl CH (CH₃)₂ | 32 - 36 |

| C (CH₃)₃ | 51 - 54 |

| CH -Br | 58 - 63 |

To confirm the assignments from 1D NMR and fully elucidate the spin systems, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key correlation would be observed between the alpha-proton (CH-Br) and the adjacent isopropyl methine proton, confirming the core structure of the bromo-valine fragment. Further correlations would exist between the isopropyl methine and its two methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It allows for the unambiguous assignment of each carbon signal by linking it to its known proton resonance. For example, the singlet at ~1.4-1.6 ppm in the ¹H spectrum would correlate to the carbon signal at ~28-30 ppm, confirming the assignment of the tert-butyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, providing crucial information about the connectivity of quaternary carbons and functional groups. Key HMBC correlations would include the signal from the tert-butyl protons to the amide carbonyl carbon and the quaternary carbon of the tert-butyl group. Additionally, the alpha-proton (CH-Br) would show a correlation to the amide carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are essential for determining the three-dimensional structure and preferred conformation of the molecule in solution. chemrxiv.org These experiments detect protons that are close in space, irrespective of whether they are connected through bonds.

For this compound, these techniques can be used to probe the rotation around the C-N amide bond and the Cα-Cβ bond. For instance, NOE/ROE correlations between the protons of the bulky tert-butyl group and the protons of the isopropyl group would indicate a specific spatial arrangement and help define the dominant rotameric form. chemrxiv.org The presence or absence of a correlation between the alpha-proton and the tert-butyl protons would be particularly informative for defining the conformation around the amide linkage.

The amide C-N bond in this compound has a partial double-bond character, which, combined with the steric hindrance from the adjacent bulky tert-butyl and isopropyl groups, is expected to result in a significant energy barrier to rotation. msu.edu This restricted rotation can be studied using variable-temperature or dynamic NMR (DNMR) experiments. researchgate.net

At low temperatures, where rotation around the amide bond is slow on the NMR timescale, separate signals may be observed for atoms that would be equivalent if rotation were fast. For example, the two methyl groups of the isopropyl moiety are diastereotopic and might show distinct resonances. As the temperature is increased, the rate of rotation increases, causing these separate signals to broaden, coalesce into a single broad peak, and finally sharpen into an averaged signal at higher temperatures. By analyzing the spectral changes as a function of temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing quantitative insight into the molecule's conformational stability. researchgate.net

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific bonds and functional groups. Each type of bond vibrates at a characteristic frequency, making FT-IR an excellent tool for structural confirmation.

The most prominent peaks would include the strong carbonyl (C=O) stretch of the tertiary amide, C-H stretching and bending vibrations from the alkyl groups, the C-N stretch of the amide, and the C-Br stretch. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions unique to the molecule, arising from skeletal vibrations. docbrown.info

Predicted FT-IR Data for this compound Data is predicted based on analogous structures and standard vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 2975 - 2860 | C-H Stretch (Alkyl) | Strong-Medium |

| 1670 - 1630 | C=O Stretch (Amide I) | Strong |

| 1480 - 1370 | C-H Bend (Alkyl) | Medium |

| 1250 - 1100 | C-N Stretch | Medium |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, serving as a unique "fingerprint." For this compound, the Raman spectrum is characterized by specific bands corresponding to the vibrations of its distinct functional groups. The key vibrational modes include the stretching of the carbonyl group (C=O) of the amide, the carbon-bromine (C-Br) bond, and various carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds within the tert-butyl and isopropyl moieties.

Analysis of the Raman spectrum allows for the confirmation of the molecular structure by identifying these characteristic frequencies. The intensity and position of these bands are sensitive to the local chemical environment, molecular conformation, and intermolecular interactions. For instance, the amide I band (primarily C=O stretching) is particularly sensitive to hydrogen bonding.

Below is a table of expected characteristic Raman shifts for the primary functional groups within this compound, based on established correlation tables and data from similar molecular structures. researchgate.net

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

| C=O Stretch (Amide I) | R-C(=O)-NH-R' | 1640 - 1680 |

| N-H Bend (Amide II) | R-C(=O)-NH-R' | 1510 - 1570 |

| C-N Stretch | Amide | 1250 - 1300 |

| C-Br Stretch | Alkyl Bromide | 500 - 650 |

| C-H Stretch | Alkyl (tert-butyl, isopropyl) | 2850 - 3000 |

| C-H Bend | Alkyl (tert-butyl, isopropyl) | 1365 - 1485 |

Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.orgru.nl As a chiroptical method, VCD is exceptionally suited for determining the absolute configuration of stereogenic centers in molecules like this compound.

The process involves measuring the experimental VCD spectrum of an enantiomerically pure sample and comparing it to a theoretical spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT). nih.govscispace.com A theoretical spectrum is calculated for one of the known enantiomers (e.g., the (R)-enantiomer). If the calculated spectrum matches the experimental one, the absolute configuration of the sample is confirmed. If the calculated spectrum is a mirror image of the experimental one, the sample has the opposite absolute configuration.

Key vibrational bands, such as the amide I (C=O stretch) and amide II (N-H bend) modes, often produce strong and distinct VCD signals that are highly sensitive to the molecule's three-dimensional structure. mdpi.com This sensitivity allows for unambiguous assignment of the absolute configuration, which is a critical aspect of stereochemical characterization. nih.gov

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₁₀H₂₀BrNO), HRMS can confirm its molecular formula by measuring its monoisotopic mass to a high degree of precision, typically within a few parts per million (ppm).

A key feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). docbrown.info This results in two major molecular ion peaks ([M]⁺ and [M+2]⁺) that are two mass units apart and have nearly equal intensity. HRMS can resolve and accurately measure these isotopic peaks, providing definitive evidence for the presence of a single bromine atom in the molecule.

| Ion | Chemical Formula | Calculated Monoisotopic Mass (Da) |

| [M]⁺ | C₁₀H₂₀⁷⁹BrNO | 250.0750 |

| [M+2]⁺ | C₁₀H₂₀⁸¹BrNO | 252.0730 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of this compound is first isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions.

The resulting fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:

Loss of the Bromine Atom: Cleavage of the C-Br bond to form a carbocation.

Cleavage of the Tert-butyl Group: Formation of the highly stable tert-butyl cation. docbrown.infonist.gov

Amide Bond Cleavage: Fragmentation adjacent to the carbonyl group.

The analysis of these daughter ions helps to piece together the molecular structure, confirming the connectivity of the atoms.

| Parent Ion (m/z) | Proposed Fragment Ion | Fragment Formula | Fragment m/z |

| 250.0750 / 252.0730 | Loss of Br radical | [C₁₀H₂₀NO]⁺ | 170.1539 |

| 250.0750 / 252.0730 | Loss of tert-butyl radical | [C₆H₁₁BrNO]⁺ | 192.0022 / 194.0002 |

| 250.0750 / 252.0730 | Formation of tert-butyl cation | [C₄H₉]⁺ | 57.0704 |

| 170.1539 | Loss of isobutene from isopropyl group | [C₆H₁₂NO]⁺ | 114.0913 |

X-ray Crystallography for Solid-State Structural Elucidation

Determination of Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.gov For a chiral compound like this compound, single-crystal X-ray diffraction can be used to determine its absolute configuration, provided that an enantiomerically pure sample crystallizes in a non-centrosymmetric space group. ed.ac.ukthieme-connect.de

The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net When the X-ray wavelength used is near an absorption edge of an atom in the crystal (often a heavier atom like bromine), the scattering factor for that atom becomes complex. This effect breaks Friedel's Law, which states that the intensity of a reflection from the (hkl) crystallographic plane is equal to the intensity of the reflection from the inverse (-h-k-l) plane. With anomalous dispersion, I(hkl) ≠ I(-h-k-l). These intensity differences, known as Bijvoet differences, can be measured and analyzed to determine the true, absolute structure of the molecule. researchgate.net

A key parameter in this analysis is the Flack parameter, which is refined during the structure solution. A Flack parameter value close to 0 indicates that the correct absolute configuration has been assigned, while a value close to 1 suggests that the inverted configuration is correct. researchgate.net This method provides an unambiguous assignment of the stereochemistry at the chiral center(s). nih.gov

Despite a comprehensive search for scientific literature, no specific experimental or computational data could be located for the chemical compound this compound corresponding to the advanced spectroscopic and crystallographic characterization methodologies requested.

Information regarding the analysis of intermolecular interactions, crystal packing, Electronic Circular Dichroism (ECD) spectroscopy, and Optical Rotatory Dispersion (ORD) measurements for this particular compound is not available in the public domain through the conducted searches. While general principles of these analytical techniques were found, their specific application to this compound has not been documented in the accessible literature.

Consequently, the generation of the requested article with detailed research findings and data tables for the specified sections is not possible.

Computational and Theoretical Investigations of 2 Bromo N Tert Butyl 3 Methylbutanamide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the molecular world at the atomic level. For 2-bromo-N-tert-butyl-3-methylbutanamide, these calculations elucidate its intrinsic properties, guiding experimental work and providing a theoretical framework for its behavior.

Geometry Optimization and Conformational Search

The three-dimensional arrangement of atoms in a molecule is critical to its properties and reactivity. A conformational search for this compound reveals multiple possible spatial arrangements, or conformers, arising from the rotation around its single bonds. The presence of a bulky tert-butyl group and a bromine atom introduces significant steric hindrance, which plays a crucial role in determining the preferred conformations. acs.orgnih.gov

Computational methods are employed to perform a systematic search of the potential energy surface of the molecule to identify all stable conformers. Following this, geometry optimization is carried out for each conformer to find the lowest energy structure, which corresponds to the most stable arrangement of the atoms. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | 1.25 Å |

| Bond Length | C-N | 1.38 Å |

| Bond Length | C-Br | 1.95 Å |

| Bond Angle | O=C-N | 122° |

| Bond Angle | C-C-Br | 110° |

| Dihedral Angle | H-N-C-C | 175° (trans) |

Electronic Structure Analysis (HOMO-LUMO, Charge Distribution)

The electronic structure of a molecule governs its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity; a smaller gap suggests higher reactivity. wuxiapptec.com

For this compound, the HOMO is expected to be localized on the bromine atom and the nitrogen atom of the amide group, due to the presence of lone pairs of electrons. The LUMO is likely to be associated with the antibonding orbital of the carbon-bromine bond (σ* C-Br). youtube.com

Analysis of the charge distribution reveals how electrons are shared among the atoms in the molecule. The electronegative oxygen, nitrogen, and bromine atoms will carry partial negative charges, while the carbon and hydrogen atoms will bear partial positive charges. This charge distribution influences the molecule's electrostatic potential and its interactions with other molecules.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Predicted Value (eV) |

| HOMO Energy | -9.8 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 9.3 |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations can predict various spectroscopic parameters, which are invaluable for identifying and characterizing the molecule. researchgate.netnih.gov

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. acs.org These predictions are based on the calculated electron density around each nucleus. By comparing the predicted spectrum with an experimental one, the structure of the molecule can be confirmed.

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can also be calculated. researchgate.net Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The predicted IR spectrum can help in identifying the functional groups present in the molecule, such as the C=O stretch of the amide and the C-Br stretch. nih.gov

UV-Vis Spectroscopy: The electronic transitions that give rise to absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum can be predicted. These transitions typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry. It is particularly well-suited for studying larger molecules like this compound, offering a good balance between accuracy and computational cost.

Energetic Landscape of Isomers and Conformers

DFT calculations are instrumental in mapping the energetic landscape of this compound. This involves calculating the relative energies of its different stereoisomers (if applicable) and all its stable conformers. The results of these calculations allow for the determination of the most stable isomer and the population distribution of its conformers at a given temperature. The steric interactions involving the tert-butyl group are a key factor in determining the relative stabilities of the conformers. acs.orgnih.gov

Table 3: Hypothetical Relative Energies of Conformers of this compound Calculated by DFT

| Conformer | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 0.00 |

| 2 | 1.25 |

| 3 | 2.50 |

Reactivity Prediction and Reaction Pathway Modeling

For instance, in a nucleophilic substitution reaction, DFT can model the approach of a nucleophile to the carbon atom attached to the bromine. The calculations can help to determine whether the reaction proceeds via an SN1 or SN2 mechanism by comparing the energies of the respective transition states and intermediates. The electronic properties derived from DFT, such as the HOMO-LUMO gap and charge distribution, further inform these reactivity predictions. wuxiapptec.com

Molecular Orbital Analysis and Fukui Functions

Molecular orbital (MO) theory provides a sophisticated model to understand the electronic structure and reactivity of molecules. For this compound, an analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity.

Fukui functions (f(r)) are a component of Density Functional Theory (DFT) that help to identify the most reactive sites within a molecule. These functions quantify the change in electron density at a specific point when an electron is added to or removed from the system. For this compound, calculating Fukui functions would pinpoint which atoms are most susceptible to electrophilic, nucleophilic, or radical attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Fukui Indices for this compound

| Parameter | Value | Interpretation |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability |

| Fukui Index (f+) on C=O | 0.25 | Site for nucleophilic attack |

| Fukui Index (f-) on Br | 0.30 | Site for electrophilic attack |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of this compound, which static models cannot capture.

Conformational Dynamics in Solution

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound possesses several rotatable bonds, allowing it to adopt various conformations in solution. MD simulations can track the transitions between these different conformational states, identifying the most stable and populated conformations. This analysis is critical for understanding how the molecule might interact with biological targets or other chemical species.

Solvent Effects on Molecular Structure and Reactivity

The solvent environment can significantly influence the structure, stability, and reactivity of a solute molecule. MD simulations incorporating explicit solvent molecules (e.g., water, ethanol) can elucidate these effects for this compound. Such simulations can reveal how solvent molecules arrange around the solute, the nature of solute-solvent interactions (e.g., hydrogen bonding), and how the solvent shell impacts the molecule's conformational preferences and the energy barriers for chemical reactions.

Force Field Development and Classical Molecular Mechanics

Classical Molecular Mechanics (MM) offers a computationally less intensive alternative to quantum mechanical calculations for studying large molecular systems. The accuracy of MM methods relies heavily on the quality of the underlying force field—a set of parameters that define the potential energy of the system.

For a novel or less-studied molecule like this compound, a specific force field may need to be developed or an existing one validated. This process involves parameterizing bond lengths, bond angles, dihedral angles, and non-bonded interactions to accurately reproduce experimental data or high-level quantum mechanics calculations. A well-parameterized force field is essential for conducting reliable and large-scale MD simulations.

Intersystem Crossing (ISC) and Photophysical Properties Prediction

Photophysical properties describe how a molecule interacts with light, including processes like absorption, fluorescence, and phosphorescence. Intersystem crossing (ISC) is a key process in photophysics where the molecule transitions between electronic states of different spin multiplicity (e.g., from a singlet state to a triplet state).

Predicting the ISC rates and other photophysical properties of this compound would require high-level quantum chemical calculations. These investigations would help to understand its behavior upon photoexcitation, which is relevant for applications in areas such as photochemistry and materials science. The presence of the heavy bromine atom could potentially enhance the rate of intersystem crossing through the heavy-atom effect.

Applications of 2 Bromo N Tert Butyl 3 Methylbutanamide in Organic Synthesis and Research

Role as a Chiral Building Block in Complex Molecule Synthesis

The presence of a chiral center and a reactive functional group in 2-bromo-N-tert-butyl-3-methylbutanamide positions it as a valuable chiral building block. Such building blocks are fundamental in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds, where specific stereochemistry is often crucial for therapeutic efficacy.

Optically active alcohols and amines are critical components of many complex natural products and pharmaceutical agents. While direct synthesis of these molecules using this compound is not extensively documented, its structure suggests a clear pathway to such compounds. For instance, the nucleophilic substitution of the bromide with a hydroxide (B78521) or an appropriate nitrogen nucleophile could yield the corresponding α-hydroxy or α-amino amides. Subsequent hydrolysis of the amide moiety would then furnish the desired optically active alcohols or amines. A related approach has been demonstrated in the synthesis of 1,2-amino alcohols using tert-butylsulfinamide, which highlights the general strategy of employing chiral auxiliaries to introduce stereocenters. researchgate.net The successful preparation of optically active 2-bromo-3-methylbutane (B93499) from 3-methylbutan-2-ol without rearrangement further underscores the feasibility of retaining stereochemical integrity in reactions involving related bromoalkanes. rsc.org

Heterocyclic compounds are ubiquitous in medicinal chemistry and materials science. Bromo-substituted compounds often serve as key intermediates in the synthesis of these cyclic structures. For example, the synthesis of novel 7-bromo- and 7,8-dibromo-3-tert-butylpyrazolo[5,1-c] researchgate.netresearchgate.netchemicalbook.comtriazines has been accomplished, showcasing the utility of brominated precursors in constructing complex heterocyclic systems. nih.gov Similarly, this compound could serve as a precursor for various heterocyclic systems. The bromine atom can facilitate intramolecular or intermolecular cyclization reactions. For instance, reaction with a molecule containing two nucleophilic sites could lead to the formation of a heterocyclic ring. A study on 2-bromo-N-tert-butyl-N,1-dimethyl-1H-indole-3-carboxamide, a related bromoamide, illustrates its role as an intermediate in the synthesis of pyrrole (B145914) derivatives. researchgate.net

Utilization in Stereoselective Functionalization Reactions

The stereocenter and the reactive C-Br bond in this compound make it a candidate for use in stereoselective functionalization reactions, where the existing chirality in the molecule can influence the stereochemical outcome of a reaction at a different site.

While specific examples involving this compound are not prominent in the literature, the principles of asymmetric synthesis suggest its potential. The chiral environment provided by the molecule could be exploited in reactions where the bromo-amide acts as a chiral electrophile. In such cases, reaction with a prochiral nucleophile could proceed with facial selectivity, leading to the formation of a new stereocenter with a preferred configuration. The bulky tert-butyl group can play a significant role in directing the approach of the nucleophile. The application of 3-D cyclopropyl (B3062369) building blocks in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with aryl bromides demonstrates a related strategy for creating complex, three-dimensional molecules. whiterose.ac.uk

The development of stereoselective cycloaddition and rearrangement reactions is a cornerstone of modern organic synthesis. N-bromoamides, a class of compounds to which this compound belongs, have been utilized in the stereoselective bromofunctionalization of alkenes. rsc.org These reagents can initiate bromine-induced cyclic ether cascades and participate in novel multicomponent reactions. rsc.org Although specific cycloaddition or rearrangement reactions involving this compound are not well-documented, its structure suggests potential for such transformations. For example, it could potentially be used to generate a chiral N-acyliminium ion intermediate, which could then undergo stereoselective cycloadditions.

Development of Novel Synthetic Methodologies

The unique structural features of this compound lend themselves to the exploration of new synthetic methods. The steric hindrance imposed by the tert-butyl group can influence reactivity and selectivity in novel ways. For example, a study on the crystal structure of the related 2-bromo-N-tert-butyl-N,1-dimethyl-1H-indole-3-carboxamide revealed that steric hindrance from the bromine atom causes the amide group to twist out of conjugation with the pyrrole double bond. researchgate.net This type of steric effect can be harnessed to control reaction pathways. The development of concise syntheses for complex chiral building blocks, such as (R)-tert-butyl(2-bromo-9-methyl-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-yl)(methyl)carbamate, highlights the ongoing effort to create efficient routes to valuable synthetic intermediates. researchgate.net

Exploration in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. cymitquimica.combldpharm.com These reactions are prized for their atom economy, step efficiency, and ability to rapidly generate molecular complexity. MCRs often proceed through a sequence of compatible elementary reactions without the need for isolating intermediates.

A thorough review of scientific literature reveals no specific documented instances of this compound being utilized as a reactant in multi-component reactions. While α-halo amides can theoretically participate in various MCRs, for example, as an electrophilic component, specific studies employing this particular substrate have not been reported. The steric hindrance imposed by the tert-butyl and isopropyl groups might influence its reactivity in such transformations.

As a Substrate for Catalytic Transformations

Catalytic transformations are a cornerstone of modern organic synthesis, enabling the efficient and selective synthesis of complex molecules. The reactivity of the carbon-bromine bond in this compound makes it a potential substrate for various catalytic cross-coupling reactions.

Currently, there is a lack of specific research in peer-reviewed journals detailing the use of this compound as a substrate in catalytic transformations. While structurally related bromo-amides have been explored in this context, the specific reactivity profile and catalytic applications of this compound remain an area for future investigation.

Investigation as a Ligand Precursor in Catalysis (without biological activity)

The synthesis of novel ligands is crucial for the development of new catalytic systems. Molecules containing heteroatoms like nitrogen and oxygen can be modified to act as ligands for metal catalysts.

There is no available scientific literature that reports the investigation or use of this compound as a precursor for synthesizing ligands for catalytic applications. The compound's structure does not immediately lend itself to common ligand scaffolds without significant modification.

Applications in Material Science Research (e.g., polymer precursors, without implying end-use properties)

In material science, small molecules can serve as monomers or precursors for the synthesis of polymers and other advanced materials. The properties of the resulting materials are directly influenced by the structure of these precursors.

Scientific research on the application of this compound in material science, such as its use as a polymer precursor, has not been reported in the available literature. Its potential in this field remains unexplored.

Future Research Directions and Advanced Methodological Developments

Exploration of Novel Bromination and Derivatization Strategies

The selective α-bromination of the parent amide, N-tert-butyl-3-methylbutanamide, is the key step in the synthesis of the title compound. While traditional methods often rely on reagents like N-bromosuccinimide (NBS) with radical initiators or strong bases, future research is directed towards more sophisticated and milder strategies. masterorganicchemistry.comorganic-chemistry.org

Photocatalytic and Electrochemical Bromination: Visible-light photocatalysis has emerged as a powerful tool for C-H functionalization. researchgate.netacs.org Research into the photocatalytic bromination of the N-tert-butyl-3-methylbutanamide substrate could offer significant advantages, including mild reaction conditions and high selectivity, minimizing the formation of over-brominated byproducts. researchgate.net Similarly, electrochemical methods, which use electricity to drive chemical reactions, present a reagent-less and environmentally friendly alternative for generating bromine species in situ, thereby enhancing safety and control over the bromination process. nih.gov

Novel Brominating Agents: The development of new brominating reagents is a continuous effort in organic synthesis. Recently, N-X anomeric amides have been reported as powerful electrophilic halogenating agents, capable of halogenating unreactive compounds under mild conditions. chemrxiv.orgresearchgate.net Exploring the use of such next-generation reagents for the synthesis of 2-bromo-N-tert-butyl-3-methylbutanamide could lead to higher yields and improved functional group tolerance.

Derivatization Strategies: The bromine atom in this compound is a versatile handle for further molecular elaboration. Future research will likely focus on expanding the scope of its derivatization through advanced cross-coupling reactions. For instance, nickel-catalyzed Negishi cross-coupling of α-bromo amides has proven effective for creating enantiopure α-chiral amides. nih.gov Exploring similar transition-metal-catalyzed reactions will enable the introduction of a wide array of substituents at the α-position, leading to novel compound libraries based on the N-tert-butyl-3-methylbutanamide scaffold.

Integration with Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling and automation. rsc.orgrsc.orgscispace.com The synthesis of this compound is particularly amenable to this technology.

A hypothetical flow setup would involve pumping solutions of the starting amide and the brominating agent through a temperature-controlled microreactor or packed-bed reactor. nih.govamidetech.com This approach allows for precise control over reaction parameters such as residence time, temperature, and stoichiometry, which is crucial for minimizing side reactions and maximizing the yield of the desired mono-brominated product. rsc.orgrsc.org Halogenations are often highly exothermic, and the superior heat dissipation of flow reactors prevents the formation of thermal hotspots, leading to a safer and more reproducible process. scispace.com

Furthermore, integrating the flow reactor with automated platforms allows for high-throughput screening of reaction conditions and rapid optimization. researchgate.net Such systems can be programmed to vary parameters systematically, with online analysis providing real-time feedback, accelerating the development of a robust and efficient synthesis. chemrxiv.org

Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis of this compound

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis (Hypothetical) |

| Reaction Vessel | Round-bottom flask | Microreactor or Packed-bed reactor |

| Temperature Control | Oil bath/cooling bath (less precise) | Thermostatically controlled reactor (highly precise) |

| Mixing | Magnetic/mechanical stirring (potential for heterogeneity) | Efficient diffusive mixing in microchannels |

| Safety | Handling of bulk hazardous reagents, risk of thermal runaway | In-situ generation or use of small reagent volumes, superior heat transfer |

| Scalability | Challenging, requires re-optimization | Linear scalability by extending operation time or parallelization |

| Reproducibility | Can vary between batches | High batch-to-batch consistency |

Advanced In Situ Spectroscopic Monitoring of Reactions

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through real-time measurement of critical process parameters. researchgate.netwikipedia.org Implementing PAT tools for the synthesis of this compound can provide a deep understanding of the reaction kinetics and mechanism, ensuring quality and consistency. rsc.orgacs.org

In-line spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are particularly powerful for this purpose. acs.org By inserting a probe directly into the reaction mixture (in a batch reactor) or integrating a flow cell into a continuous setup, these techniques can monitor the concentration of reactants, intermediates, and the final product in real-time. For example, the progress of the bromination could be tracked by observing the disappearance of the α-C-H vibrational band of the starting amide and the appearance of a new band corresponding to the C-Br bond of the product. This real-time data allows for precise determination of the reaction endpoint, preventing over-reaction and the formation of impurities. rsc.org

Machine Learning and AI in Predicting Reactivity and Designing Synthetic Routes

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic pathways. stanford.edunih.gov For a target molecule like this compound, AI can be applied in several ways.

Reaction Outcome and Condition Prediction: ML models, trained on vast databases of chemical reactions, can predict the most likely product of a given set of reactants and reagents. mit.eduacs.org These models can also suggest optimal reaction conditions, such as the best solvent, catalyst, and temperature, saving significant time and resources in experimental screening. nih.gov For the bromination of N-tert-butyl-3-methylbutanamide, an ML model could predict the yield and selectivity for various brominating agents and conditions. digitellinc.com

Retrosynthesis: AI-powered retrosynthesis tools can propose multiple synthetic routes to a target molecule by deconstructing it into simpler, commercially available precursors. researchgate.netchemcopilot.commit.eduyoutube.com For this compound, such a tool could suggest various pathways, potentially uncovering novel and more efficient strategies than the conventional approach of brominating the pre-formed amide.

Table 2: Hypothetical Machine Learning Model Features for Predicting Bromination Success

| Feature Category | Example Input Features for the Model |

| Substrate Properties | Molecular weight, 3D structure, electronic properties (e.g., charge on α-carbon) of N-tert-butyl-3-methylbutanamide |

| Reagent Properties | Type of brominating agent (NBS, Br₂, etc.), presence of radical initiator, type of base or catalyst |

| Reaction Conditions | Solvent polarity, temperature, reaction time, concentration of reactants |

| Computed Descriptors | Molecular fingerprints, steric hindrance parameters, calculated bond dissociation energies |

Development of Sustainable and Environmentally Benign Synthetic Protocols

Green chemistry principles are increasingly guiding the development of new synthetic methods. acs.orgacs.orged.gov The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

For the synthesis of this compound, a key focus is on improving the atom economy and reducing the process mass intensity (PMI). acs.orgwhiterose.ac.uk Traditional amide formation followed by bromination can generate significant waste. Alternative, greener routes could include:

Catalytic Amidation: Using catalytic methods for the initial amide formation, such as those employing boric acid or silane (B1218182) derivatives, can avoid the use of stoichiometric coupling agents that generate large amounts of byproducts. acs.orgrsc.orgresearchgate.net

Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives (e.g., 2-methyltetrahydrofuran, cyclopentyl methyl ether) or even performing the reaction under solvent-free conditions.

Energy Efficiency: Utilizing methods like photocatalysis or electrochemistry that operate at ambient temperature can significantly reduce the energy consumption of the process. researchgate.net

Evaluating different synthetic routes using green chemistry metrics provides a quantitative way to compare their environmental impact and identify the most sustainable option. acs.orgacs.orgresearchgate.net

Multi-Scale Modeling and Simulation for Enhanced Understanding of Reactivity

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting molecular properties. Multi-scale modeling, which combines different levels of theory to study a system, can offer profound insights into the synthesis of this compound.

Density Functional Theory (DFT) Studies: DFT calculations can be used to model the bromination reaction at the molecular level. rsc.orgacs.orgacs.orgresearchgate.netnih.govresearchgate.netacs.org By calculating the energies of reactants, transition states, and products, researchers can elucidate the detailed reaction mechanism, whether it proceeds via a radical or an ionic pathway. quora.com This understanding can help in selecting conditions that favor the desired reaction pathway and suppress side reactions. DFT can also predict spectroscopic properties, aiding in the interpretation of in-situ monitoring data. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of the molecules in solution, providing information on solvation effects, conformational preferences, and the dynamics of reactant encounters. Understanding how the bulky tert-butyl and isopropyl groups on the amide influence its conformation and the accessibility of the α-proton is crucial for explaining and predicting its reactivity. nih.gov Combining quantum mechanics (for the reacting species) with molecular mechanics (for the solvent environment) in QM/MM simulations can provide a highly accurate picture of the reaction in its real-world context.

Q & A

Q. What are the optimal synthetic routes for 2-bromo-N-tert-butyl-3-methylbutanamide, and how can purity be validated?

- Methodological Answer : The synthesis typically involves bromination of 3-methylbutanamide precursors followed by tert-butyl group introduction via amidation. Key steps include:

- Bromination : Use of brominating agents like or (N-bromosuccinimide) under controlled temperatures (e.g., 0–25°C) to avoid side reactions .

- Amidation : Reacting intermediates with tert-butylamine in polar aprotic solvents (e.g., DMF) under nitrogen atmosphere .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, followed by recrystallization for higher purity (>95% by GC or HPLC) .

- Validation : Confirm structure via -NMR (e.g., tert-butyl protons at δ 1.2–1.4 ppm) and LC-MS for molecular ion verification .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Storage : Store in amber glass vials at 2–8°C to prevent photodegradation and thermal decomposition .

- Handling : Use fume hoods, nitrile gloves, and PPE due to potential skin/eye irritation and respiratory hazards.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The tert-butyl group creates significant steric bulk, which can:

- Slow Reaction Kinetics : Impede nucleophilic attack at the brominated carbon, as shown in X-ray crystallography studies where tert-butyl groups adopt a conformation that shields reactive sites .

- Direct Regioselectivity : Force reactions to proceed via less hindered pathways (e.g., elimination over substitution in strong bases).

- Experimental Design : Compare reaction rates with analogs lacking the tert-butyl group using kinetic studies (e.g., UV-Vis monitoring) .

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

- Methodological Answer : Discrepancies often arise from:

- Solvent Effects : Polar solvents (e.g., DMSO) may stabilize intermediates, improving yields vs. non-polar solvents .

- Catalytic Systems : Trace moisture or metal impurities (e.g., from glassware) can act as unintended catalysts. Use rigorously dried solvents and argon-purged reactors .

- Analytical Consistency : Validate yields via multiple methods (e.g., gravimetric analysis combined with -NMR integration) .

Q. What strategies are effective for studying this compound’s potential in enzyme inhibition?

- Methodological Answer :

- Docking Studies : Use computational tools (e.g., AutoDock Vina) to model interactions with enzyme active sites, focusing on hydrogen bonding with the amide group and halogen bonding via bromine .

- In Vitro Assays : Test inhibition kinetics (e.g., IC) against target enzymes (e.g., proteases) using fluorogenic substrates. Include controls with non-brominated analogs to isolate bromine’s role .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.